![molecular formula C13H9BrClNO2 B13910294 2-(4-Bromo-2-methylbenzo[d][1,3]dioxol-2-yl)-5-chloropyridine](/img/structure/B13910294.png)
2-(4-Bromo-2-methylbenzo[d][1,3]dioxol-2-yl)-5-chloropyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Bromo-2-methylbenzo[d][1,3]dioxol-2-yl)-5-chloropyridine is a complex organic compound that features a unique combination of bromine, chlorine, and dioxole functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-2-methylbenzo[d][1,3]dioxol-2-yl)-5-chloropyridine typically involves multi-step organic reactions. One common method includes the bromination of 2-methylbenzo[d][1,3]dioxole followed by chlorination of the pyridine ring. The reaction conditions often require the use of solvents such as dichloromethane or toluene, and catalysts like iron(III) chloride or aluminum chloride to facilitate the halogenation reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield. The use of automated systems can also help in scaling up the production while maintaining the purity of the final product .
化学反应分析
Types of Reactions
2-(4-Bromo-2-methylbenzo[d][1,3]dioxol-2-yl)-5-chloropyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts in the presence of bases like triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce biaryl compounds .
科学研究应用
2-(4-Bromo-2-methylbenzo[d][1,3]dioxol-2-yl)-5-chloropyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers or liquid crystals.
作用机制
The mechanism of action of 2-(4-Bromo-2-methylbenzo[d][1,3]dioxol-2-yl)-5-chloropyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied .
相似化合物的比较
Similar Compounds
- 2-(4-Chloro-2-methylbenzo[d][1,3]dioxol-2-yl)-5-bromopyridine
- 2-(4-Fluoro-2-methylbenzo[d][1,3]dioxol-2-yl)-5-chloropyridine
- 2-(4-Iodo-2-methylbenzo[d][1,3]dioxol-2-yl)-5-chloropyridine
Uniqueness
2-(4-Bromo-2-methylbenzo[d][1,3]dioxol-2-yl)-5-chloropyridine is unique due to its specific combination of bromine and chlorine atoms, which can influence its reactivity and biological activity.
属性
分子式 |
C13H9BrClNO2 |
|---|---|
分子量 |
326.57 g/mol |
IUPAC 名称 |
2-(4-bromo-2-methyl-1,3-benzodioxol-2-yl)-5-chloropyridine |
InChI |
InChI=1S/C13H9BrClNO2/c1-13(11-6-5-8(15)7-16-11)17-10-4-2-3-9(14)12(10)18-13/h2-7H,1H3 |
InChI 键 |
APKABHVDPKOXLN-UHFFFAOYSA-N |
规范 SMILES |
CC1(OC2=C(O1)C(=CC=C2)Br)C3=NC=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![O3-Benzyl O8-tert-butyl (1S,2R,5R)-2-(hydroxymethyl)-3,8-diazabicyclo[3.2.1]octane-3,8-dicarboxylate](/img/structure/B13910211.png)
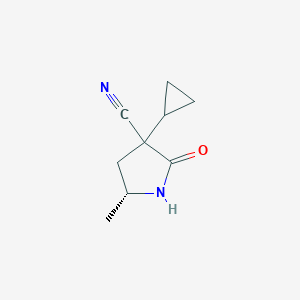
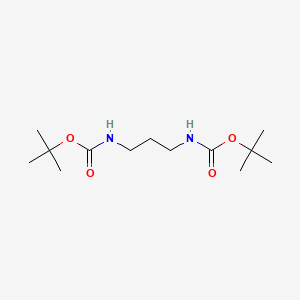
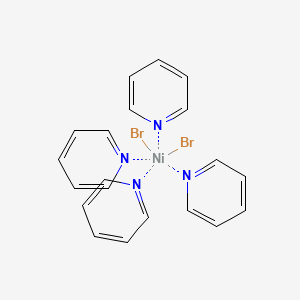
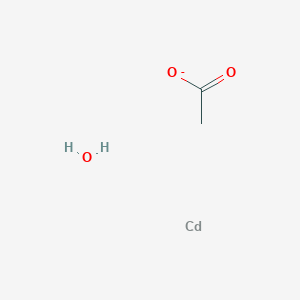
![3-Decylthieno[3,2-b]thiophene](/img/structure/B13910236.png)
![[(5S,7R)-3-methoxy-1-adamantyl]methanol](/img/structure/B13910237.png)
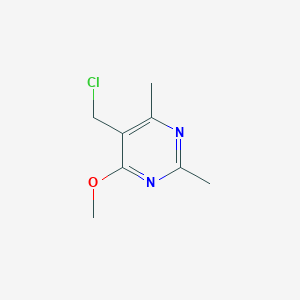
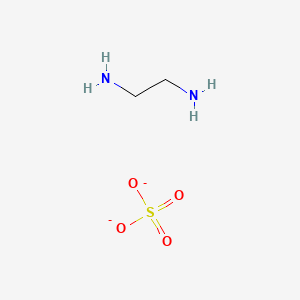


![3-[3-[(1R,9S,13R,14S,17R,18Z,21S,24R,25S,27R)-1,14-dihydroxy-12-[(E)-1-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-2,3,10,16-tetraoxo-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-en-17-yl]propylsulfanyl]-N-[2-[2-[2-[2-[4-[[4-[2-[5-(3,5-dimethyl-1,2-oxazol-4-yl)-1-(2-morpholin-4-ylethyl)benzimidazol-2-yl]ethyl]-2-fluorophenoxy]methyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethyl]propanamide](/img/structure/B13910275.png)

![Ethyl 2-(benzyloxycarbonylamino)-6-azaspiro[3.4]octane-8-carboxylate;hydrochloride](/img/structure/B13910289.png)
